molecular formula C15H11ClN8O B11130240 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B11130240
M. Wt: 354.75 g/mol
InChI Key: LXUDBPKPILUAMX-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a tetraazole ring, and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the chlorination of a benzamide derivative, followed by the introduction of the tetraazole and triazolopyridine groups through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while ensuring consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the design of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism by which 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzaldehyde: Shares the tetraazole and chloro-substituted benzene ring but lacks the triazolopyridine moiety.

    2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetraazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazol-5-yl)methanol: Contains a tetraazole ring and a chloro-substituted benzene ring but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.

Properties

Molecular Formula

C15H11ClN8O

Molecular Weight

354.75 g/mol

IUPAC Name

2-chloro-5-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H11ClN8O/c16-12-5-4-10(24-9-18-21-22-24)7-11(12)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25)

InChI Key

LXUDBPKPILUAMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

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